molecular formula C28H25N5O2S B11935721 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide

5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide

Cat. No.: B11935721
M. Wt: 495.6 g/mol
InChI Key: ZDSQJUKYFCIYLG-MWLSYYOVSA-N
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Description

Nur77 modulator 1 is a small molecule that exhibits strong binding affinity for the nuclear receptor Nur77 (NR4A1). Nur77 is an orphan nuclear receptor involved in various cellular processes, including apoptosis, metabolism, and inflammation. Nur77 modulator 1 enhances Nur77 expression, regulates its sub-cellular localization, and triggers Nur77-dependent endoplasmic reticulum stress and autophagy, ultimately leading to cell apoptosis .

Preparation Methods

The synthesis of Nur77 modulator 1 involves multiple steps. One common synthetic route starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with various reagents to yield the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial production methods for Nur77 modulator 1 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Nur77 modulator 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of Nur77 modulator 1 with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Nur77 modulator 1 exerts its effects by binding to the nuclear receptor Nur77 with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic molecule to a pro-apoptotic one, leading to the release of cytochrome c and the activation of the apoptotic pathway . Additionally, Nur77 modulator 1 induces endoplasmic reticulum stress and autophagy, further contributing to cell apoptosis .

Properties

Molecular Formula

C28H25N5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16-

InChI Key

ZDSQJUKYFCIYLG-MWLSYYOVSA-N

Isomeric SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C\C5=CC=C(C=C5)SC

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC

Origin of Product

United States

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